
(2E)-1-(3,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(3,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one, also known as 2E-MEPE, is a synthetic compound that has been studied for its potential applications in scientific research. It is a highly versatile compound, with a wide range of potential uses, and has been studied in the fields of biochemistry, physiology, and pharmacology.
科学的研究の応用
(2E)-1-(3,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one has been studied for its potential applications in scientific research. It has been used in a variety of studies, including studies of its effects on cell growth, apoptosis, and cell death. It has also been studied for its potential as an anti-inflammatory agent and as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). Additionally, this compound has been studied for its potential as an anti-cancer agent, as an antioxidant, and as a neuroprotective agent.
作用機序
The mechanism of action of (2E)-1-(3,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are molecules that play an important role in inflammation and pain. By inhibiting the activity of COX-2, this compound may be able to reduce inflammation and pain.
Biochemical and Physiological Effects
This compound has been studied for its effects on cell growth, apoptosis, and cell death. In studies, it has been shown to inhibit cell growth and induce apoptosis in a variety of cell types, including breast cancer cells, colorectal cancer cells, and prostate cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, as well as neuroprotective effects.
実験室実験の利点と制限
The use of (2E)-1-(3,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one in laboratory experiments has a number of advantages. It is a highly versatile compound, with a wide range of potential uses, and it is relatively easy to synthesize. Additionally, it is relatively non-toxic, making it safe to use in laboratory experiments. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is not soluble in water, making it difficult to use in aqueous solutions. Additionally, its effects on cell growth and apoptosis are not fully understood, making it difficult to predict the outcome of experiments.
将来の方向性
There are a number of potential future directions for the use of (2E)-1-(3,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one in scientific research. One potential direction is the development of new derivatives of this compound that have improved solubility in aqueous solutions. Additionally, further research could be conducted to better understand the effects of this compound on cell growth and apoptosis. Finally, further research could be conducted to explore the potential applications of this compound in the fields of biochemistry, physiology, and pharmacology.
合成法
(2E)-1-(3,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one can be synthesized in a two-step process. The first step involves the reaction of 3,4-dimethylphenylacetic acid with ethyl 2-ethoxyacetate in the presence of a base, such as sodium hydroxide, to form the intermediate compound, 2-ethoxy-3,4-dimethylphenylacetic acid. This intermediate is then reacted with prop-2-en-1-one in the presence of a base, such as sodium hydroxide, to form this compound.
特性
IUPAC Name |
(E)-1-(3,4-dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c1-4-21-19-8-6-5-7-16(19)11-12-18(20)17-10-9-14(2)15(3)13-17/h5-13H,4H2,1-3H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUWCSKFUAHWPA-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

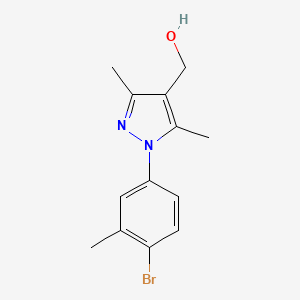
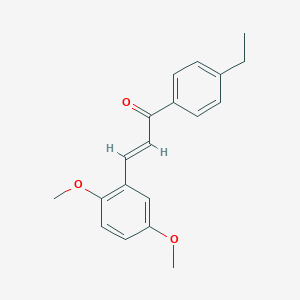

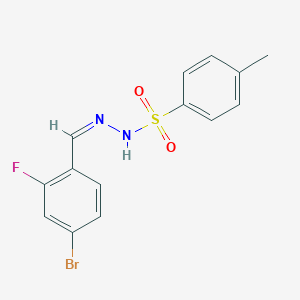
![3-{[(t-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid](/img/structure/B6356332.png)
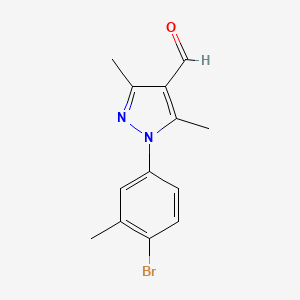
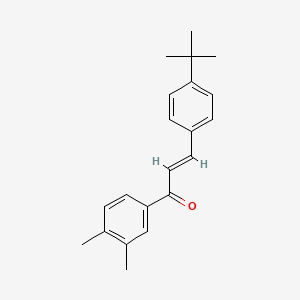




![(2E)-1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6356387.png)
![2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid](/img/structure/B6356407.png)
